6-Bromo-6'-chloro-3,3'-bipyridine
Overview
Description
6-Bromo-6’-chloro-3,3’-bipyridine is a chemical compound with the empirical formula C10H6BrClN2. It has a molecular weight of 269.53 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 6-Bromo-6’-chloro-3,3’-bipyridine is BrC1=NC=C (C2=CC=C (Cl)N=C2)C=C1 . The InChI is 1S/C10H6BrClN2/c11-9-3-1-7 (5-13-9)8-2-4-10 (12)14-6-8/h1-6H .Physical And Chemical Properties Analysis
6-Bromo-6’-chloro-3,3’-bipyridine is a solid substance . It has a molecular weight of 269.53 .Scientific Research Applications
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
To address this issue, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
- Biologically active molecules : They can interact with biological systems, potentially leading to therapeutic effects .
- Ligands in transition-metal catalysis : They can bind to metal ions, facilitating various catalytic reactions .
- Photosensitizers : They can absorb light and transfer energy to other molecules, useful in photodynamic therapy and solar energy conversion .
- Viologens : They are used in electrochromic devices, herbicides, and antimicrobial materials .
- Supramolecular structures : They can form complex structures through non-covalent interactions, which have potential applications in nanotechnology and materials science .
- Biologically active molecules : They can interact with biological systems, potentially leading to therapeutic effects .
- Ligands in transition-metal catalysis : They can bind to metal ions, facilitating various catalytic reactions .
- Photosensitizers : They can absorb light and transfer energy to other molecules, useful in photodynamic therapy and solar energy conversion .
- Viologens : They are used in electrochromic devices, herbicides, and antimicrobial materials .
- Supramolecular structures : They can form complex structures through non-covalent interactions, which have potential applications in nanotechnology and materials science .
Safety And Hazards
The safety information available indicates that 6-Bromo-6’-chloro-3,3’-bipyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
properties
IUPAC Name |
2-bromo-5-(6-chloropyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZRDSCPWVOYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654760 | |
Record name | 6-Bromo-6'-chloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-6'-chloro-3,3'-bipyridine | |
CAS RN |
942206-04-4 | |
Record name | 6-Bromo-6′-chloro-3,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-6'-chloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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